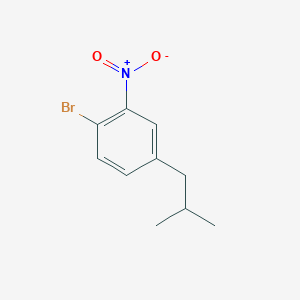

1-Bromo-4-isobutyl-2-nitrobenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-4-(2-methylpropyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7(2)5-8-3-4-9(11)10(6-8)12(13)14/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEAEAIYPYXSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615669 | |

| Record name | 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-57-7 | |

| Record name | 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation of Benzene

Reacting benzene with isobutyryl chloride in the presence of AlCl₃ generates 4-isobutyrylbenzene. The acyl group directs electrophilic substitution to the para position:

Conditions : Anhydrous AlCl₃, reflux in dichloromethane, 2–4 hours.

Reduction to 4-Isobutylbenzene

The ketone intermediate is reduced to the alkyl group using H₂/Pd-C or LiAlH₄ :

Yield : ~98% under hydrogenation conditions.

Bromination of 4-Isobutylbenzene

Electrophilic bromination introduces bromine para to the isobutyl group.

Bromination with Br₂/FeBr₃

Using Br₂ and FeBr₃ as a catalyst directs bromine to position 1 (para to isobutyl):

Conditions : 0–5°C, 1–2 hours, excess Br₂.

Yield : ~85–90%.

Nitration of 1-Bromo-4-isobutylbenzene

Nitration targets the ortho position relative to bromine, yielding the final product.

Nitration with HNO₃/H₂SO₄

A mixed acid system introduces the nitro group at position 2:

Conditions :

Alternative Synthetic Pathways

Simultaneous Bromination and Nitration

Direct nitration-bromination of 4-isobutylbenzene using NO₂BF₄ and Br₂ may reduce steps but risks regiochemical ambiguity.

Sequential Nitration and Alkylation

Introducing the nitro group first (meta-director) complicates subsequent alkylation due to deactivation. This route is less favorable.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Steric Hindrance Mitigation

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group (-NO₂) undergoes reduction under various conditions to form amines.

| Reagents/Conditions | Major Product | Mechanism | Reference |

|---|---|---|---|

| H₂/Pd-C in ethanol | 1-Bromo-4-isobutyl-2-aminobenzene | Catalytic hydrogenation | |

| SnCl₂/HCl (aqueous) | 1-Bromo-4-isobutyl-2-aminobenzene | Acidic reduction |

Key Findings :

-

The nitro group is reduced to an amine while leaving the bromine and isobutyl groups intact .

-

Electrochemical reduction in ionic liquids (e.g., [C₄mPyrr][NTf₂]) proceeds via a DISP mechanism, consuming 1–2 electrons per molecule .

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution due to activation by the electron-withdrawing nitro group.

| Reagents/Conditions | Major Product | Mechanism | Reference |

|---|---|---|---|

| NaOH (aqueous), 100°C | 4-Isobutyl-2-nitrophenol | Addition-elimination (SNAr) | |

| NaOCH₃ (methanol) | 4-Isobutyl-2-nitroanisole | Nucleophilic substitution |

Mechanistic Insights :

-

The nitro group directs nucleophilic attack to the ortho and para positions relative to itself.

-

SNAr proceeds via a carbanion intermediate stabilized by resonance with the nitro group .

Oxidation Reactions

The isobutyl group (-CH₂CH(CH₃)₂) can be oxidized to a carboxylic acid.

| Reagents/Conditions | Major Product | Mechanism | Reference |

|---|---|---|---|

| KMnO₄/H₂SO₄, heat | 1-Bromo-4-carboxy-2-nitrobenzene | Strong oxidation | |

| CrO₃ in acidic medium | 1-Bromo-4-carboxy-2-nitrobenzene | Oxidative cleavage |

Notes :

-

Oxidation typically requires harsh conditions due to the electron-withdrawing nitro group deactivating the ring .

Radical-Mediated Reactions

Radical intermediates form under specific conditions, enabling unique pathways.

| Reagents/Conditions | Major Pathway | Mechanism | Reference |

|---|---|---|---|

| Electrochemical reduction in [C₄mPyrr][NTf₂] | Debromination or coupling products | DISP (radical chain) |

Key Observations :

Reaction Comparison Table

Mechanistic Considerations

-

Nitro Group Effects :

-

Steric and Electronic Factors :

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

1-Bromo-4-isobutyl-2-nitrobenzene serves as a crucial intermediate in the synthesis of more complex organic compounds. Its applications in synthetic chemistry can be categorized as follows:

- Multistep Synthesis : The compound can be employed in multistep synthesis processes where it undergoes nitration to form 1-bromo-4-nitrobenzene, followed by reduction to an amine and subsequent bromination to yield m-bromoaniline. This pathway illustrates its utility in creating valuable derivatives for further chemical transformations.

- Friedel-Crafts Acylation : It can also participate in Friedel-Crafts acylation reactions, leading to polysubstituted benzenes. The acyl group can be converted to an alkane through Clemmensen reduction, followed by nitration to produce 4-bromo-2-nitrotoluene.

Physical Chemistry Studies

Research has demonstrated that the radical anions of this compound exhibit reactivity in room temperature ionic liquids. The study of these radical anions through voltammetric measurements reveals that they react via a DISP-type mechanism, highlighting their potential applications in electrochemical processes.

Interaction Studies

The compound's ability to interact with various nucleophiles makes it valuable for substitution reactions. These interactions are essential for understanding its behavior in both synthetic pathways and biological systems. For instance, studies have shown that this compound can participate in coupling reactions with other organic compounds, which is crucial for developing new materials and pharmaceuticals.

Material Science Applications

Given its structural properties and reactivity, this compound has potential applications in the development of new materials. Its unique combination of functional groups allows for the design of polymers and other materials with specific properties tailored for industrial applications.

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to this compound, highlighting their structural features and unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-4-methyl-2-nitrobenzene | Contains a methyl group instead of isobutyl | Exhibits different reactivity due to sterics |

| 1-Bromo-3-isopropyl-2-nitrobenzene | Isopropyl group alters electronic properties | Different regioselectivity in reactions |

| 1-Bromo-4-chloro-2-nitrobenzene | Chlorine instead of isobutyl | Varying biological activity compared to bromine |

| 1-Bromo-4-tert-butyl-2-nitrobenzene | Tert-butyl group increases steric hindrance | Potentially different physical properties |

Wirkmechanismus

The mechanism of action of 1-Bromo-4-isobutyl-2-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and isobutyl group also contribute to the compound’s reactivity and specificity in targeting certain biomolecules .

Vergleich Mit ähnlichen Verbindungen

- 1-Bromo-4-nitrobenzene

- 1-Bromo-2-nitrobenzene

- 1-Bromo-4-isobutylbenzene

Comparison: 1-Bromo-4-isobutyl-2-nitrobenzene is unique due to the presence of both the isobutyl and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. For example, 1-Bromo-4-nitrobenzene lacks the isobutyl group, which affects its solubility and reactivity in certain reactions. Similarly, 1-Bromo-4-isobutylbenzene lacks the nitro group, which influences its ability to participate in reduction and substitution reactions .

Biologische Aktivität

1-Bromo-4-isobutyl-2-nitrobenzene (CAS Number: 1242336-57-7) is an organic compound characterized by a bromine atom, a nitro group, and an isobutyl substituent on a benzene ring. Its molecular formula is , with a molecular weight of approximately 260.11 g/mol. This compound has garnered interest in various fields, particularly for its potential biological activities and applications in synthetic chemistry.

Synthesis

The synthesis of this compound typically involves the nitration of bromobenzene derivatives, where an electrophilic substitution reaction introduces the nitro group into the aromatic system. The general steps include:

- Nitration : Bromobenzene is treated with a mixture of nitric and sulfuric acids to introduce the nitro group.

- Substitution : The isobutyl group can be introduced through further synthetic routes involving alkylation reactions.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including cytotoxicity, antimicrobial properties, and potential interactions with biological macromolecules.

Cytotoxicity

Studies have shown that derivatives of nitrobenzene compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have been evaluated for their ability to induce apoptosis in tumor cells. The cytotoxicity of this compound can be attributed to its ability to generate reactive oxygen species (ROS) and interfere with cellular signaling pathways.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Nitro groups in aromatic compounds are known to enhance biological activity against bacteria and fungi. Preliminary assays indicate that this compound may inhibit the growth of certain bacterial strains, although specific data on its spectrum of activity remains limited.

Enzyme Inhibition

Preliminary studies suggest that this compound might interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. Such interactions could lead to altered pharmacokinetics for co-administered drugs, making it essential to evaluate this compound's effects in pharmacological contexts.

Structure-Activity Relationship (SAR)

The biological activity of nitrobenzene derivatives often depends on their substituents' electronic and steric properties. The presence of the isobutyl group in this compound may influence its reactivity and interaction with biological targets compared to other derivatives like 1-bromo-4-methyl-2-nitrobenzene or 1-bromo-4-chloro-2-nitrobenzene.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Isobutyl group increases steric hindrance | Potential cytotoxicity |

| 1-Bromo-4-methyl-2-nitrobenzene | Methyl group affects electronic properties | Moderate antibacterial activity |

| 1-Bromo-4-chloro-2-nitrobenzene | Chlorine instead of isobutyl | Varying biological activity |

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of nitro-substituted benzene derivatives demonstrated that compounds with bulky groups like isobutyl exhibited enhanced cell death in cancerous cells compared to their smaller counterparts.

- Antimicrobial Testing : Research on nitrobenzene derivatives highlighted their effectiveness against Gram-positive bacteria, suggesting that modifications such as bromination and alkylation could enhance their antimicrobial potency.

- Pharmacological Interactions : Investigations into enzyme inhibition revealed that certain nitro compounds could act as inhibitors for cytochrome P450 enzymes, affecting drug metabolism and clearance rates.

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : The isobutyl group shows a triplet for the CH₂ adjacent to Br (δ ~3.3–3.7 ppm) and a singlet for the nitro group’s aromatic proton (δ ~8.1 ppm). The tert-butyl carbon in analogous structures resonates at δ ~30–35 ppm .

- IR : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 257 (calculated for C₁₀H₁₁BrN₂O₂), with fragmentation peaks at m/z 177 (loss of Br) and 121 (loss of NO₂) .

Advanced Question: How can crystallographic data discrepancies be resolved when determining the structure of this compound?

Q. Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule refinement, which handles heavy atoms (Br) and anisotropic displacement parameters . Cross-validate with density functional theory (DFT)-optimized geometries.

- Data Collection : Ensure high-resolution (<1.0 Å) X-ray data to reduce ambiguity. For twinned crystals, employ SHELXD for structure solution .

- Validation : Check R-factor convergence (<5%) and consistency with spectroscopic data. Address outliers using the Hamilton R-factor ratio test .

Advanced Question: What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Q. Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. The nitro group’s electron-withdrawing effect enhances Br’s leaving ability.

- Reactivity Metrics : Calculate Fukui indices (f⁻) to identify electrophilic centers. In analogous bromo-nitrobenzenes, the para-Br site exhibits higher f⁻ values (~0.15) .

- Solvent Effects : Use COSMO-RS to model solvent polarity’s impact. Polar aprotic solvents (DMF) accelerate SNAr by stabilizing transition states .

Advanced Question: How should researchers address contradictory solubility or melting point data in literature?

Q. Methodological Answer :

- Reproducibility : Repeat experiments under controlled conditions (e.g., heating rate 1°C/min for melting point determination). For solubility, use standardized solvents (e.g., ethanol, DMSO) .

- Purity Assessment : Compare DSC thermograms with literature. Impurities broaden melting ranges; recrystallize from ethanol/water to improve purity .

- Uncertainty Quantification : Report confidence intervals (e.g., melting point ±0.5°C) and cite methodologies (e.g., NIST’s phase change data protocols) .

Advanced Question: What strategies mitigate byproduct formation during the nitration step?

Q. Methodological Answer :

- Temperature Control : Maintain nitration at 0–5°C to suppress dinitro byproducts.

- Regioselectivity : Use H₂SO₄ as a protonating agent to direct nitro groups ortho to the isobutyl substituent.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 7:3). Quench with ice-water to isolate the mono-nitro product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.